Primary Alcohol Hydrophilicity & Volatility vs. Hydrocarbon Baseline
The presence of the -CH₂OH primary alcohol group fundamentally alters the physicochemical separation profile. Compared to the hydrocarbon parent molecule carane, the target compound exhibits a markedly lower logP, signifying increased hydrophilicity and reduced membrane permeability. Simultaneously, it demonstrates lower volatility, evidenced by the significantly higher boiling point [1] .
ΔBoiling point +59 °C
| Evidence Dimension | Lipophilicity (LogP) & Volatility (Boiling Point) |
|---|---|
| Target Compound Data | Boiling Point: 230.8 °C (at 760 mmHg); LogP (predicted): 2.297 |
| Comparator Or Baseline | Carane (CAS 554-59-6): Boiling Point: 169-172 °C (at 760 mmHg); LogP: 3.08-4.02 |
| Quantified Difference | ΔBoiling Point ≈ +59 °C; ΔLogP ≈ -0.8 to -1.7 |
| Conditions | Standard physicochemical property estimations and reported data. |
Why This Matters
The increased polarity and lower volatility directly impact extraction, chromatographic purification, and solvent partitioning, making this compound easier to isolate from non-polar terpenoid mixtures via liquid-liquid extraction.
- [1] PINPOOLS. (n.d.). Physicochemical properties of 3,7,7-trimethylbicyclo[4.1.0]heptane-2-methanol. Retrieved April 28, 2026. View Source
